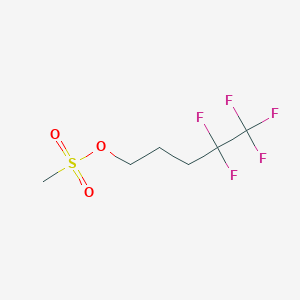

4,4,5,5,5-Pentafluoropentyl methanesulfonate

Description

Properties

IUPAC Name |

4,4,5,5,5-pentafluoropentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRVGMDZPRZPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475884 | |

| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252947-01-6 | |

| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,5,5,5-Pentafluoropentyl methanesulfonate chemical properties

An In-depth Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate

Executive Summary

This compound is a crucial, high-value organofluorine intermediate, primarily recognized for its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure combines a reactive methanesulfonate (mesylate) leaving group with a pentafluorinated alkyl chain, a moiety known to impart unique and desirable physicochemical properties to target molecules, such as enhanced metabolic stability and modulated lipophilicity. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, reactivity profile, and essential safety protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates to address challenges in modern drug discovery.

Introduction and Strategic Importance

This compound (CAS No. 252947-01-6) is a specialized chemical intermediate.[1][2][3] Its significance in the pharmaceutical landscape stems from its application in the synthesis of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[2][4] The incorporation of the 4,4,5,5,5-pentafluoropentyl side chain is a critical step in the synthesis of Fulvestrant and related steroidal antiestrogens.[4]

The strategic value of this molecule lies in the unique properties conferred by the terminal pentafluoroethyl group (-CF₂CF₃). Fluorinated alkyl chains are increasingly employed in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[5] Properties such as increased metabolic stability, improved membrane permeability, and altered binding affinities can be attributed to the introduction of these moieties.[6][7] The pentafluoropentyl group, in particular, serves as a bioisostere for other lipophilic groups, offering a distinct electronic and conformational profile.[6][8] This guide serves as a technical resource for leveraging the unique reactivity of this intermediate in synthetic campaigns.

Physicochemical and Structural Properties

The molecule's properties are dominated by the electron-withdrawing nature of the fluorinated chain and the excellent leaving group capability of the mesylate moiety. A summary of its core properties is provided below.

| Property | Value | Source |

| CAS Number | 252947-01-6 | [1][2][3] |

| Molecular Formula | C₆H₉F₅O₃S | [1][3] |

| Molecular Weight | 256.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methanesulfonic Acid 4,4,5,5,5-pentafluoro-pentyl ester | [1][2][9] |

| Appearance | Not explicitly stated; likely a colorless to yellow liquid | Inferred |

| Boiling Point | 243.7 ± 40.0 °C (Predicted) | [10] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [10] |

| SMILES | CS(=O)(=O)OCCCC(F)(F)C(F)(F)F | [1][3] |

Synthesis and Purification Protocol

The synthesis of this compound is a straightforward but critical procedure involving the activation of the corresponding alcohol. The causality behind this choice is clear: converting the primary alcohol's hydroxyl group—a poor leaving group—into a mesylate transforms it into an excellent leaving group, primed for nucleophilic substitution.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a self-validating system; successful conversion can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar starting alcohol and the appearance of the less polar product.

A. Materials and Reagents:

-

4,4,5,5,5-Pentafluoro-1-pentanol (1.0 eq)

-

Methanesulfonyl Chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

B. Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4,4,5,5,5-pentafluoro-1-pentanol (1.0 eq) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the highly reactive methanesulfonyl chloride.

-

Base Addition: Slowly add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, the bicarbonate wash removes residual acid, and the brine wash aids in phase separation.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

C. Purification:

-

The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure product is obtained as a stable oil.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While specific experimental spectra are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on its structure.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | δ (ppm) |

| ~4.4 | |

| ~3.1 | |

| ~2.3 | |

| ~2.0 | |

| ¹³C NMR | δ (ppm) |

| ~110-125 (m) | |

| ~68 | |

| ~37 | |

| ~30 (t) | |

| ~22 | |

| ¹⁹F NMR | δ (ppm) |

| ~ -86 | |

| ~ -125 | |

| Mass Spec (EI) | m/z |

| 256.02 | |

| 161.04 | |

| 79.96 |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicity in ¹³C NMR for fluorinated carbons will be complex due to C-F coupling.[11][12][13]

Reactivity Profile and Synthetic Utility

The primary utility of this compound is as an electrophilic alkylating agent. The mesylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in S_N2 reactions.

Caption: General S_N2 reactivity of this compound.

Key Applications:

-

Thioetherification: As demonstrated in the synthesis pathway towards Fulvestrant, it reacts efficiently with thiolates (R-S⁻) to form stable thioethers. This is a common and robust C-S bond-forming reaction.[4]

-

Etherification: Alkoxides (R-O⁻) can displace the mesylate to form ethers, introducing the fluorinated chain into various molecular scaffolds.

-

Amination: Primary and secondary amines can be alkylated, though this may require more forcing conditions and risks over-alkylation.

The presence of the electron-withdrawing fluoroalkyl chain does not significantly hinder the S_N2 reaction at the distal carbon, making this reagent a reliable tool for introducing the pentafluoropentyl moiety.

The Role of the Pentafluoropentyl Moiety in Drug Design

The deliberate inclusion of the pentafluoropentyl group is a strategic choice in medicinal chemistry. This is not merely a lipophilic chain; its properties are distinct.

-

Metabolic Stability: The C-F bond is exceptionally strong. The terminal -CF₃ and adjacent -CF₂- groups are highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "fluorine shield" can significantly increase the half-life of a drug molecule.[6][14]

-

Lipophilicity and Permeability: While highly electronegative, the pentafluorosulfanyl (SF₅) group—a conceptual relative—is known to increase lipophilicity, which can enhance membrane permeability and bioavailability.[5][6] The pentafluoropentyl chain similarly modulates lipophilicity, providing a tool to fine-tune a molecule's LogP value for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Effects and Binding: The bulky and electronically distinct nature of the fluorinated chain can influence the conformation of the parent molecule, potentially leading to enhanced binding affinity with its biological target.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).

A. Hazard Identification:

-

Physical Hazards: Flammable liquid and vapor.[15]

-

Health Hazards: Causes skin irritation and severe eye irritation/damage.[10][15] May be harmful if swallowed. Thermal decomposition can release irritating and toxic gases, including hydrogen fluoride and sulfur oxides.[15]

B. Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[15]

-

Wash hands and any exposed skin thoroughly after handling.[10][15]

C. First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][15]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]

D. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store locked up.[15]

-

Recommended storage temperature is 2-8°C in a refrigerator.[2]

References

-

PubChem. (n.d.). Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 252947-01-6 | Product Name : this compound. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

ResearchGate. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

-

National Institutes of Health. (2025). Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound 95% | CAS: 252947-01-6 | AChemBlock [achemblock.com]

- 4. 4,4,5,5,5-Pentafluoro-1-pentanol (PFP) — Valliscor [valliscor.com]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER | 252947-01-6 [amp.chemicalbook.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. ckgas.com [ckgas.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, mechanistic details, and practical, field-proven insights. The guide emphasizes scientific integrity, providing detailed, self-validating experimental protocols and grounding all claims in authoritative references.

Introduction: The Strategic Importance of Fluorinated Intermediates

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's pharmacological profile. Fluorinated groups, such as the pentafluoropentyl moiety, can significantly improve metabolic stability, bioavailability, and binding affinity. The strong carbon-fluorine bond is resistant to metabolic degradation, and the unique electronic properties of fluorine can modulate the acidity and lipophilicity of a compound, thereby improving its pharmacokinetic properties.

This compound serves as a critical building block for introducing this valuable pentafluoropentyl group into larger, more complex molecules. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the production of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of hormone receptor-positive metastatic breast cancer. This guide will focus on the efficient and reliable synthesis of this important intermediate.

The Synthetic Pathway: From Alcohol to Mesylate

The most direct and widely accepted pathway for the synthesis of this compound is through the mesylation of its corresponding alcohol, 4,4,5,5,5-Pentafluoropentan-1-ol. This reaction transforms the poorly-leaving hydroxyl group into a highly effective methanesulfonate (mesylate) leaving group, primed for subsequent nucleophilic substitution reactions.

The key reagents for this transformation are:

-

Starting Material: 4,4,5,5,5-Pentafluoropentan-1-ol

-

Mesylating Agent: Methanesulfonyl chloride (MsCl)

-

Base: A non-nucleophilic amine base, typically triethylamine (TEA) or pyridine.

-

Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or toluene.

Table 1: Key Reactants and Their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role in Reaction |

| 4,4,5,5,5-Pentafluoropentan-1-ol | C₅H₇F₅O | 178.10 | 148043-73-6 | Starting Material |

| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | 124-63-0 | Mesylating Agent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| This compound | C₆H₉F₅O₃S | 256.19 | 252947-01-6 | Product |

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Nitrogen or Argon inlet

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

4,4,5,5,5-Pentafluoropentan-1-ol (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,4,5,5,5-Pentafluoropentan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Mesylating Agent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via an addition funnel over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with:

-

Cold 1M HCl solution (to remove excess triethylamine)

-

Saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Saturated brine solution (to remove residual water)

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel can be employed.

Mechanistic Insights: The Role of the Base and the Sulfene Intermediate

The mesylation of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine can proceed through two primary mechanistic pathways. Understanding these provides insight into the experimental choices.[1]

Direct Nucleophilic Attack (SN2-type)

In this pathway, the alcohol's oxygen atom acts as a nucleophile and directly attacks the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine then acts as a base to deprotonate the resulting oxonium ion, yielding the methanesulfonate ester and triethylammonium chloride.

The Sulfene Intermediate Pathway (E1cb-like)

When a strong, non-nucleophilic base like triethylamine is used, an alternative mechanism involving a highly reactive intermediate called "sulfene" (CH₂=SO₂) is possible. In this pathway, the triethylamine first deprotonates the methanesulfonyl chloride at the alpha-carbon, followed by the elimination of the chloride ion to form the sulfene intermediate. The alcohol then rapidly adds to the sulfene to form the final product. The choice of a strong base favors this pathway.

Characterization of this compound

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons of the mesylate group (CH₃SO₃-). Multiplets for the methylene protons of the pentyl chain (-CH₂-). The chemical shifts will be influenced by the adjacent oxygen and fluorinated carbons. |

| ¹³C NMR | A signal for the methyl carbon of the mesylate group. Signals for the carbons of the pentyl chain, with those closer to the fluorine atoms showing characteristic splitting due to C-F coupling. |

| ¹⁹F NMR | Two distinct multiplets are expected: one for the -CF₂- group and one for the -CF₃ group. The chemical shifts and coupling patterns will be characteristic of these fluorinated moieties. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (or M+H, M+Na, etc., depending on the ionization method) corresponding to the molecular weight of 256.19 g/mol . Fragmentation patterns typical of methanesulfonates would also be expected. |

| Infrared (IR) Spec. | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (typically in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹). Strong C-F stretching bands will also be present. |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is a robust and well-established procedure that provides access to a valuable building block for pharmaceutical research and development. The protocol outlined in this guide, coupled with an understanding of the underlying reaction mechanism, empowers researchers to produce this key intermediate with high purity and efficiency. The strategic incorporation of the pentafluoropentyl moiety can lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties, highlighting the continued importance of fluorination in modern medicinal chemistry.

References

-

SIPCAM OXON. Methanesulfonyl Chloride MSC - Intermediates. [Link]

-

Wikipedia. Methanesulfonyl chloride. [Link]

-

Organic Syntheses. Alcohol to Mesylate using MsCl, base. [Link]

-

Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]

-

PubChem. 4,4,5,5,5-Pentafluoropentan-1-ol. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

A Comprehensive Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate (CAS 252947-01-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate (CAS 252947-01-6), a key intermediate in modern organic synthesis, particularly in the pharmaceutical industry.

Core Physicochemical Data

This compound is a fluorinated organic compound recognized for its utility as a precursor in the synthesis of complex molecules.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 252947-01-6 | [1][4][5] |

| Common Names | METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER; this compound | [4][6][7][8][9] |

| Molecular Formula | C6H9F5O3S | [4][6][7][8][10] |

| Molecular Weight | 256.19 g/mol | [4][6][7][8][10] |

| Appearance | Powder/Liquid | [9] |

| Purity | 95% - 99% | [4][9] |

| Boiling Point (Predicted) | 243.7 ± 40.0 °C | [6][7] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [6][7] |

| SMILES | CS(=O)(=O)OCCCC(F)(F)C(F)(F)F | [4][8] |

| Storage | 2-8°C Refrigerator | [2] |

Role in Chemical Synthesis: A Potent Electrophile

The primary utility of this compound lies in its role as a potent electrophile in nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, a consequence of the stability of the resulting mesylate anion which is the conjugate base of a strong acid (methanesulfonic acid).[8][11] This inherent stability facilitates the displacement of the mesylate by a wide range of nucleophiles.

The presence of the pentafluoropentyl chain introduces a highly fluorinated moiety into the target molecule. This can significantly alter the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

A general schematic of a nucleophilic substitution reaction involving this compound is depicted below.

Caption: General SN2 reaction pathway with this compound.

Application in the Synthesis of Fulvestrant

A notable application of this compound is in the synthesis of Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.[12][13] The compound serves as the source for the 9-(4,4,5,5,5-pentafluoropentyl)thio]nonyl side chain, which is crucial for the drug's mechanism of action.

Experimental Protocol: Synthesis of a Fulvestrant Intermediate

The following is a representative, step-by-step protocol for the synthesis of a Fulvestrant intermediate using this compound. This protocol is based on principles of nucleophilic substitution reactions commonly employed in pharmaceutical synthesis.[13]

Step 1: Preparation of the Nucleophile

-

A suitable precursor containing a thiol group is dissolved in an appropriate organic solvent (e.g., acetone, DMF) in a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the thiol, generating the thiolate nucleophile in situ.

-

The reaction mixture is stirred at room temperature until the deprotonation is complete.

Step 2: Nucleophilic Substitution Reaction

-

This compound is added to the reaction mixture containing the thiolate nucleophile.

-

The reaction is heated to a suitable temperature (e.g., 50-80 °C) and monitored by an appropriate analytical technique (e.g., TLC, HPLC) until the starting materials are consumed.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The crude product is purified by column chromatography on silica gel to afford the desired Fulvestrant intermediate.

Caption: Workflow for the synthesis of a Fulvestrant intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory.[14] Standard personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[5][14] Avoid inhalation of vapor or dust and prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity as an electrophile, coupled with its ability to introduce a fluorinated moiety, makes it a crucial intermediate in the preparation of complex molecules, most notably in the synthesis of the anticancer drug Fulvestrant. A thorough understanding of its physicochemical properties and reaction characteristics is essential for its effective and safe utilization in research and development.

References

- METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ... (n.d.).

- Alcohols Important Reactions - Alcohols - MCAT Content - Jack Westin. (n.d.).

- 252947-01-6 | CAS DataBase - ChemicalBook. (n.d.).

- Fulvestrant-impurities - Pharmaffiliates. (n.d.).

- This compound 95% | CAS: 252947-01-6 | AChemBlock. (n.d.).

- This compound | CAS No. 252947-01-6 | Clearsynth. (n.d.).

- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.).

- 4,4,5,5,5-Pentafluoropentyl methanesulphonate - Apollo Scientific. (n.d.).

- 252947-01-6|METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER|Hangzhou KieRay Chem Co.,Ltd. (n.d.).

- NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.).

- 252947-01-6 | Fulvestrant Intermediate 01 - Anax Laboratories. (n.d.).

- 4,4,5,5,5-Pentafluoropentyl methanesulphonate - Apollo Scientific. (n.d.).

- (7a,17b)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]-estra-1,3,5(10)-triene-3,17-diol synthesis - chemicalbook. (n.d.).

- Cas 153004-31-0,(7a,17b) - LookChem. (n.d.).

- CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents. (n.d.).

- This compound | CAS No. 252947-01-6 | Clearsynth. (n.d.).

- 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.).

- CAS No : 252947-01-6 | Product Name : this compound | Chemical Name : this compound | Pharmaffiliates. (n.d.).

- This compound 95% | CAS: 252947-01-6 | AChemBlock. (n.d.).

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound 95% | CAS: 252947-01-6 | AChemBlock [achemblock.com]

- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. (7a,17b)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]-estra-1,3,5(10)-triene-3,17-diol synthesis - chemicalbook [chemicalbook.com]

- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. jackwestin.com [jackwestin.com]

- 12. anaxlab.com [anaxlab.com]

- 13. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

4,4,5,5,5-Pentafluoropentyl methanesulfonate material safety data sheet

An In-depth Technical Guide to the Material Safety Profile of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate

Chemical Identity and Physicochemical Profile

This compound is an organic compound featuring a five-carbon chain with a terminal pentafluoroethyl group and a methanesulfonate (mesylate) ester functional group.[1][2][3][4][5] The presence of both a highly electronegative fluorinated tail and a potent sulfonate leaving group dictates its chemical reactivity and, consequently, its toxicological profile.

Diagram 1: Chemical Structure of this compound

A 2D representation of the subject compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 252947-01-6 | [1][2][3][4] |

| Molecular Formula | C₆H₉F₅O₃S | [1][2][4] |

| Molecular Weight | 256.19 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2][4] |

| Boiling Point | 243.7 ± 40.0 °C (Predicted) | [4] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Likely a liquid at room temperature |[6] |

Hazard Identification: A Structure-Activity Relationship (SAR) Analysis

The primary hazards associated with this molecule can be deconstructed and inferred from its two key structural motifs: the methanesulfonate ester and the pentafluoropentyl chain.

The Methanesulfonate Ester: A Potential Alkylating Agent

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This property makes sulfonate esters, as a class, potent alkylating agents.

-

Mechanism of Toxicity: Alkylating agents can covalently modify biological macromolecules like DNA, RNA, and proteins. The alkylation of DNA is of particular concern as it can lead to mutations and chromosomal damage, classifying many such compounds as potential genotoxins and carcinogens.[7] Regulatory agencies express significant concern over sulfonate ester impurities in active pharmaceutical ingredients (APIs) for this reason.[8]

-

Inferred Hazards:

The reactivity, and thus the genotoxic potential, of sulfonate esters can be sterically hindered.[9][10] While the primary carbon attached to the sulfonate in this molecule is somewhat sterically accessible, the bulky fluorinated tail may modulate its reactivity compared to simpler analogs like ethyl methanesulfonate. However, a conservative approach dictates that it should be handled as a potential genotoxin.[7][11]

The Pentafluoropentyl Chain: Persistence and Decomposition

The carbon-fluorine bond is exceptionally strong, lending high chemical and thermal stability to per- and polyfluoroalkyl substances (PFAS), often earning them the moniker "forever chemicals".[12][13]

-

Persistence and Bioaccumulation: The fluorinated portion of this molecule is resistant to biological degradation.[12] This suggests that the compound or its fluorinated metabolites could persist in the environment and potentially bioaccumulate.[12][13]

-

Hazardous Combustion Products: In the event of a fire or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride.[14][15] The sulfur-containing mesylate group will also produce toxic sulfur oxides (SOx).[16]

-

Metabolic Toxicity: While the C-F bond is strong, metabolic defluorination of some fluorinated drugs is known to occur, which can release fluoride ions or harmful metabolites like fluoroacetic acid.[17] While the specific metabolic pathway for this compound is unknown, this potential liability must be considered.

Diagram 2: Inferred Hazard Profile based on SAR

Relationship between the compound's structure and its expected hazards.

Risk Mitigation and Safe Handling Protocols

Given the inferred hazards, a stringent, risk-based approach to handling is mandatory. The core principle is the prevention of all routes of exposure—inhalation, skin/eye contact, and ingestion.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][16]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[18]

-

Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature, a multi-layered glove approach (e.g., a nitrile base glove with a laminate or butyl rubber outer glove) is recommended for extended operations. Always check manufacturer breakthrough times. Contaminated gloves must be changed immediately.[11]

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger scale work, a chemically resistant apron is advisable.

-

Experimental Protocol: Step-by-Step Safe Handling Workflow

-

Preparation:

-

Conduct a thorough risk assessment for the entire experimental procedure.[18]

-

Designate a specific area within a chemical fume hood for the work.

-

Ensure an eyewash station and safety shower are immediately accessible.[15]

-

Prepare all necessary equipment, reagents, and waste containers in advance to minimize handling time.

-

-

Handling and Use:

-

Don the required PPE before entering the designated work area.

-

Carefully uncap the container inside the fume hood.

-

For transfers, use a syringe or cannula for liquids. If weighing a solid form, use disposable weigh boats and ensure the balance is inside the hood or in a vented enclosure.

-

Keep containers tightly closed when not in use.[7]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16]

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment after use.

-

Segregate and collect all waste (liquid, solid, contaminated PPE) in clearly labeled, sealed containers for hazardous waste disposal.[18] Do not discharge to drains.[7]

-

Wash hands and face thoroughly with soap and water after completing work and removing PPE.[7]

-

Diagram 3: Safe Handling Workflow

A sequential workflow for handling the compound safely.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

-

Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.[7]

-

Fire Fighting: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[16] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products like HF and SOx.[16]

Toxicological and Ecological Summary (Inferred)

This section provides a summary of the expected health and environmental effects based on the SAR analysis.

Table 2: Summary of Inferred Hazards

| Hazard Category | Inferred Risk | Rationale |

|---|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed | Common for reactive organic molecules.[7] |

| Skin Corrosion/Irritation | Causes skin irritation | Confirmed hazard (H315).[4] |

| Eye Damage/Irritation | Causes serious eye irritation | Confirmed hazard (H319).[4] |

| Germ Cell Mutagenicity | Suspected mutagen | Sulfonate esters are a class of potential alkylating agents.[7] |

| Carcinogenicity | Suspected carcinogen | Consequence of potential genotoxicity.[7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | A potential hazard for alkylating agents.[7] |

| Ecotoxicity | Likely persistent and harmful to aquatic life | The pentafluoropentyl group is not readily biodegradable.[12][13] |

Conclusion: A Field-Proven, Risk-Based Approach

While the absence of a publicly available, comprehensive SDS for this compound necessitates a deductive approach, the principles of chemical safety and structural analysis provide a clear path forward. The evidence strongly suggests that this compound should be treated with the utmost caution, as a skin and eye irritant, a potential genotoxin, and a source of highly toxic decomposition products. For professionals in research and drug development, this means that stringent adherence to engineering controls, meticulous use of personal protective equipment, and well-defined handling protocols are not merely best practices—they are essential, self-validating systems to ensure laboratory safety and scientific integrity.

References

- ProQuest. (n.d.). Toxicology of perfluorinated compounds.

- DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.

- American Chemical Society. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- BenchChem. (2025). Safety and handling of fluorinated organic compounds.

- MDPI. (n.d.). From Exposure to Dysfunction: The Intestinal Toxicity of Per- and Polyfluoroalkyl Substances.

- Clearsynth. (n.d.). This compound | CAS No. 252947-01-6.

- Smolecule. (2023, August 20). 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate.

- AChemBlock. (n.d.). This compound 95% | CAS: 252947-01-6.

- Pharmaffiliates. (n.d.). CAS No : 252947-01-6 | Product Name : this compound.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Pentafluorophenyl Trifluoromethanesulfonate.

- ChemicalBook. (n.d.). METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER | 252947-01-6.

- Sigma-Aldrich. (2024, September 10). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- PubChem. (n.d.). Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate.

- PQRI. (n.d.). Sulfonate Esters - How Real is the Risk?.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.

- ResearchGate. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Scribd. (n.d.). Sulfonate Esters Webinar.

- ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry.

- ChemBK. (2024, April 9). 2,3,4,5,6-Pentafluorophenyl methanesulfonate.

- Santa Cruz Biotechnology. (n.d.). Ethyl methanesulfonate.

- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound 95% | CAS: 252947-01-6 | AChemBlock [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER | 252947-01-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Pentafluoropentyl Functional Group: A Tool for Advanced Drug Design

Foreword: Beyond Trifluoromethylation

For decades, the trifluoromethyl (CF3) group has been a cornerstone of medicinal chemistry, a reliable tool for enhancing metabolic stability and modulating physicochemical properties. However, the ever-increasing complexity of drug targets and the demand for nuanced pharmacological profiles necessitate a broader and more sophisticated chemical toolbox. Enter the pentafluoropentyl group, a functional moiety that offers a unique combination of a flexible hydrocarbon spacer and a metabolically robust, lipophilic perfluorinated terminus. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind incorporating this group, its synthesis, and its strategic impact on modern drug development.

Core Physicochemical Characteristics: An Amphipathic Powerhouse

The defining feature of the 4,4,5,5,5-pentafluoropentyl group is its distinct amphipathic character. It consists of a -(CH2)3- alkyl chain followed by a -CF2CF3 terminus. This structure imparts a unique set of properties that cannot be achieved with simpler fluoroalkyl groups.

-

Lipophilicity and Solubility: The presence of five fluorine atoms significantly increases the lipophilicity of the moiety. This is quantitatively demonstrated by the high calculated logP (XLogP3) values of molecules containing this group. For example, 9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol has an XLogP3 value of 5.7, indicating substantial lipid solubility.[1] This property can be strategically employed to enhance a drug candidate's ability to cross cellular membranes.

-

Electronic Profile: The terminal -CF2CF3 segment is a potent electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect can significantly alter the pKa of nearby functional groups, influencing ionization state at physiological pH and potentially affecting receptor binding interactions or solubility.

-

Steric Influence: The pentafluoropentyl group possesses considerable steric bulk, comparable to other extended alkyl chains. This can be used to probe steric pockets within a binding site, lock in a specific molecular conformation to reduce entropy loss upon binding, or create a steric shield to prevent unwanted molecular interactions.

Quantitative Data Summary

The following table summarizes the physicochemical properties of representative molecules functionalized with the pentafluoropentyl group, illustrating its impact on key molecular descriptors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol | C₁₄H₂₅F₅OS | 336.41 | 5.7 | [1] |

| 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide | C₂₃H₄₂BrF₅S₂ | 557.6 | 10.9 | [2] |

| 4,4,5,5,5-Pentafluoropentane-1-thiol | C₅H₇F₅S | 194.17 | - | [3] |

| s-(4,4,5,5,5-Pentafluoropentyl)isothiourea | C₆H₉F₅N₂S | 236.21 | - | [4] |

| 4,4,5,5,5-Pentafluoropentyl Methanesulfonate | C₆H₉F₅O₃S | 256.19 | - | [5] |

Synthesis and Incorporation: Accessing the Moiety

The pentafluoropentyl group is not installed via direct fluorination but is instead incorporated using pre-functionalized building blocks. This approach provides excellent control over regiochemistry and is compatible with a wide range of molecular scaffolds. The primary strategy involves the nucleophilic displacement of a leaving group by a heteroatom (typically sulfur or nitrogen) or the reaction of a pentafluoropentyl-containing nucleophile with an electrophile.

Key Synthetic Building Blocks:

-

Electrophilic Reagents:

-

Nucleophilic Reagents:

-

4,4,5,5,5-Pentafluoropentane-1-thiol: A key building block for introducing the group via thioether linkages, often through Mitsunobu reactions or by deprotonation to the thiolate.[3]

-

The diagram below illustrates the central role of these building blocks in functionalizing a parent molecule (R-NuH).

Caption: General workflow for incorporating the pentafluoropentyl (PFP) group.

Experimental Protocol: S-Alkylation of a Thiol

This protocol provides a self-validating system for the reliable incorporation of the pentafluoropentyl group onto a thiol-containing scaffold, a common transformation in drug development.

Objective: To synthesize a pentafluoropentyl thioether from a parent thiol (e.g., a cysteine residue mimic or a heterocyclic thiol).

Materials:

-

Parent Thiol (1.0 eq)

-

4,4,5,5,5-Pentafluoropentyl Bromide or Methanesulfonate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the parent thiol (1.0 eq) and anhydrous DMF (to dissolve, approx. 0.1 M).

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate in situ, which is essential for the subsequent displacement reaction.

-

Electrophile Addition: Add 4,4,5,5,5-pentafluoropentyl bromide or methanesulfonate (1.1 eq) to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting thiol is complete (typically 2-12 hours). Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak confirms the reaction is proceeding.

-

Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired pentafluoropentyl thioether.

Strategic Applications in Drug Development

The decision to incorporate a pentafluoropentyl group is driven by the need to solve specific, predictable problems in lead optimization, primarily related to metabolic stability and pharmacokinetic modulation.

Pillar 1: Enhancing Metabolic Stability by Blocking "Soft Spots"

A primary liability for many drug candidates is oxidative metabolism by cytochrome P450 (CYP) enzymes. The terminal methyl and methylene groups of alkyl chains are particularly susceptible to hydroxylation, leading to rapid clearance and low bioavailability. The pentafluoropentyl group offers an elegant solution.

-

The Causality: The strength of the carbon-fluorine bond (C-F) is significantly higher than that of a carbon-hydrogen (C-H) bond. By terminating an alkyl chain with the -CF2CF3 moiety, the primary site of metabolic oxidation is effectively "capped" or blocked.[7] This forces the metabolic machinery to attack other, potentially less favorable positions, thereby increasing the metabolic half-life of the compound.[8][9] This strategy is a cornerstone of modern medicinal chemistry for improving drug-like properties.

The logical workflow for this strategy is depicted below.

Caption: Logic diagram for using the pentafluoropentyl group to improve metabolic stability.

Pillar 2: Bioisosteric Replacement and Property Modulation

While not a classical bioisostere, the pentafluoropentyl group can be considered a non-classical replacement for other lipophilic groups to fine-tune a molecule's profile while maintaining or improving its interaction with a biological target.

-

Replacement for Alkyl Chains: It can replace a simple pentyl or hexyl group to maintain steric bulk while introducing the benefits of metabolic stability and altered electronics.

-

Replacement for Halogenated Alkyls: In some contexts, it may serve as a replacement for groups like a chloropentyl or bromopentyl chain, offering a more stable alternative that is not susceptible to dehalogenation.

-

"Fluorous Tagging": The highly fluorinated terminus can induce unique intermolecular interactions, including fluorous-fluorous interactions or specific dipole-based interactions within a protein binding pocket. This can also be leveraged in purification strategies using fluorous solid-phase extraction (F-SPE).

Conclusion

The pentafluoropentyl functional group is a highly valuable, albeit specialized, tool for the modern medicinal chemist. Its true power lies not in its novelty, but in its rational application to solve predictable challenges in drug discovery. By providing a unique combination of a flexible linker and a metabolically inert, lipophilic cap, it enables the precise tuning of pharmacokinetic and pharmacodynamic properties. Understanding the causality behind its use—primarily the strategic blocking of metabolic soft spots—allows researchers and drug development professionals to move beyond incremental changes and engineer molecules with superior stability and drug-like characteristics. As synthetic accessibility to pentafluoropentyl building blocks continues to improve, their integration into lead optimization campaigns is set to become an increasingly important strategy in the pursuit of safer and more effective medicines.

References

-

Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC - NIH. Available at: [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available at: [Link]

-

9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol. PharmaCompass.com. Available at: [Link]

-

Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. Available at: [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan University. Available at: [Link]

-

A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PMC - PubMed Central. Available at: [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]

-

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide. PubChem. Available at: [Link]

-

Preparation of Fluoroalkylarenes, Part 2: C-X Fluoroalkylation. YouTube. Available at: [Link]

-

Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available at: [Link]

-

Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

-

Fluorination and Fluoroalkylation Reactions Mediated by Hypervalent Iodine Reagents. ResearchGate. Available at: [Link]

-

The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. Available at: [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

-

Radical Fluoroalkylation Reactions. Notables de la Ciencia. Available at: [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]

-

s-(4,4,5,5,5-Pentafluoropentyl)isothiourea. PubChem. Available at: [Link]

-

This compound. Pharmaffiliates. Available at: [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. Available at: [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link]

-

4,4,5,5,5-Pentafluoropentane-1-thiol. PubChem. Available at: [Link]

-

Bromine pentafluoride. PubChem - NIH. Available at: [Link]

-

Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PMC - PubMed Central. Available at: [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]

-

Fulvestrant this compound. Veeprho. Available at: [Link]

- Method for producing pentafluorosulfanyl group-containing aryl compound.Google Patents.

-

Thermodynamic properties of fluorine compounds 9. Enthalpies of formation of some compounds containing the pentafluorophenyl group. Semantic Scholar. Available at: [Link]

-

Bromopentafluorobenzene. ChemWhat. Available at: [Link]

Sources

- 1. 9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide | C23H42BrF5S2 | CID 71751486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4,5,5,5-Pentafluoropentane-1-thiol | C5H7F5S | CID 11138000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s-(4,4,5,5,5-Pentafluoropentyl)isothiourea | C6H9F5N2S | CID 20040877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate for Advanced Research and Pharmaceutical Development

This guide provides an in-depth overview of 4,4,5,5,5-pentafluoropentyl methanesulfonate, a crucial intermediate in pharmaceutical synthesis, particularly for the oncology drug Fulvestrant. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical technical data, commercial availability, and practical application protocols to support your research and development endeavors.

Introduction: The Significance of a Fluorinated Building Block

This compound (CAS No. 252947-01-6) is a specialized chemical intermediate valued for its role in introducing a pentafluoropentyl group into target molecules.[1][2][3] The presence of the highly electronegative fluorine atoms in the pentyl chain imparts unique physicochemical properties to the final active pharmaceutical ingredient (API), which can influence its metabolic stability, lipophilicity, and binding affinity to biological targets. Its primary and most well-documented application is in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[4]

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis. While a comprehensive, publicly available technical data sheet with all physical constants is scarce, the available information from commercial suppliers and related literature provides a solid foundation.

| Property | Value | Source |

| CAS Number | 252947-01-6 | [1][2][3] |

| Molecular Formula | C6H9F5O3S | [1][3] |

| Molecular Weight | 256.19 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester | [1][2] |

| Appearance | Light Brown Liquid | |

| Storage | 2-8°C Refrigerator | [2] |

| Shipping Condition | Ambient | [2] |

Structural Information:

The molecule consists of a methanesulfonyl group (mesylate), which is an excellent leaving group in nucleophilic substitution reactions. This is bonded to a five-carbon chain with the terminal carbon atom being perfluorinated.

Commercial Availability and Procurement

This compound is available from a range of commercial suppliers specializing in fine chemicals, pharmaceutical intermediates, and reference standards. Researchers can procure this compound in various quantities to suit laboratory-scale synthesis or larger developmental needs.

Key Commercial Suppliers:

-

Clearsynth: A notable supplier of fine chemicals, offering this compound for research purposes.[1]

-

Pharmaffiliates: Provides this chemical as a pharmaceutical standard and intermediate.[2]

-

Veeprho: Lists the compound as a Fulvestrant impurity reference standard.

-

AChemBlock: Offers the compound with a specified purity of 95%.[3]

-

JHECHEM CO LTD: A China-based manufactory and supplier.[5]

When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify its purity and identity. A typical CoA should include details from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and assess the presence of any impurities.

Core Application: Synthesis of Fulvestrant

The primary utility of this compound is as an alkylating agent in the synthesis of Fulvestrant. The methanesulfonate group serves as an excellent leaving group, facilitating the formation of a new carbon-sulfur bond.

The Underlying Chemistry: Nucleophilic Substitution

The synthesis of a key Fulvestrant intermediate involves a nucleophilic substitution reaction where a thiol or thiolate acts as the nucleophile, displacing the mesylate group from the pentafluoropentyl chain. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Exemplary Synthetic Protocol (Derived from Patent Literature)

The following protocol is a generalized procedure based on methodologies described in patent literature for the synthesis of Fulvestrant intermediates. Note: This is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize a thioether precursor for Fulvestrant via alkylation of a thiol with this compound.

Materials:

-

Steroidal thiol intermediate

-

This compound

-

Anhydrous solvent (e.g., DMF, Acetone)

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the steroidal thiol intermediate in an appropriate volume of anhydrous solvent.

-

Thiolate Formation: Cool the solution to 0-5 °C using an ice bath. Add the base portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the thiolate.

-

Alkylation: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until reaction completion is confirmed by an appropriate monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the methanesulfonate ester and to avoid side reactions involving water.

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the oxidation of the thiol to a disulfide, which is a common side reaction.

-

Choice of Base: A moderately strong base is required to deprotonate the thiol without causing decomposition of the starting materials or the product.

-

Temperature Control: Initial cooling is employed to control the exothermic nature of the acid-base reaction and to prevent potential side reactions.

Safety, Handling, and Storage

As a reactive alkylating agent and a fluorinated organic compound, this compound must be handled with appropriate safety precautions.

Hazard Identification:

-

Alkylation: Alkylating agents, as a class, are often toxic and can be carcinogenic. It is prudent to handle this compound with the assumption that it may have such properties.

-

Irritation: May cause skin and eye irritation upon contact.

-

Inhalation: May be harmful if inhaled.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles.[6]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

The recommended storage temperature is between 2-8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Disposal:

-

Dispose of waste and unused material in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Conclusion

This compound is a valuable, commercially available reagent for the introduction of the pentafluoropentyl moiety in organic synthesis. Its primary application in the development of Fulvestrant highlights the importance of fluorinated building blocks in modern medicinal chemistry. A thorough understanding of its properties, safe handling procedures, and the rationale behind its synthetic application is essential for its effective and safe utilization in research and drug development.

References

-

Pharmaffiliates. (n.d.). This compound | CAS No: 252947-01-6. Retrieved from [Link]

-

Veeprho. (n.d.). Fulvestrant this compound | CAS 252947-01-6. Retrieved from [Link]

-

University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound 95% | CAS: 252947-01-6 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 7. web.uri.edu [web.uri.edu]

An In-Depth Technical Guide to the Molecular Structure of Methanesulfonic Acid 4,4,5,5,5-pentafluoro-pentyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester, with the CAS number 252947-01-6, is a specialized chemical intermediate of significant interest in the pharmaceutical industry.[1][2][3] Its primary application lies in the synthesis of Fulvestrant, a crucial medication in oncology.[1][2][4] This guide provides a comprehensive analysis of its molecular structure, synthesis, and physicochemical properties, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester possesses a molecular formula of C6H9F5O3S and a molecular weight of 256.19 g/mol .[5][6][7] The molecule is comprised of a methanesulfonyl group esterified with a 4,4,5,5,5-pentafluoropentanol moiety. The highly fluorinated pentyl chain is a key structural feature that influences the molecule's reactivity and physical properties.

Structural Representation

The two-dimensional structure of the molecule can be represented by the SMILES string CS(=O)(=O)OCCCC(F)(F)C(F)(F)F.[5][7]

Caption: 2D structure of Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester.

Physicochemical Data Summary

While experimentally determined data for some properties are not widely published, predicted values and data from commercial suppliers provide a useful profile of the compound.

| Property | Value | Source |

| CAS Number | 252947-01-6 | [1][2][3][5][6][7] |

| Molecular Formula | C6H9F5O3S | [5][6][7] |

| Molecular Weight | 256.19 g/mol | [5][6][7] |

| Boiling Point | 243.7±40.0 °C (Predicted) | [6] |

| Density | 1.405±0.06 g/cm³ (Predicted) | [6] |

| Appearance | Likely a powder or liquid |

Synthesis and Mechanistic Insights

The synthesis of Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester is a critical step in the production of Fulvestrant. The general approach involves the sulfonylation of the corresponding alcohol, 4,4,5,5,5-pentafluoro-1-pentanol.

Synthetic Pathway Overview

Caption: General synthetic scheme for the target molecule.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of sulfonate esters, with specific conditions informed by related patent literature.[8]

Materials:

-

4,4,5,5,5-Pentafluoro-1-pentanol

-

Methanesulfonyl chloride

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4,4,5,5,5-pentafluoro-1-pentanol in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N-diisopropylethylamine to the solution.

-

Cool the reaction mixture to 0-10 °C using an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Anhydrous Solvent: Water can react with methanesulfonyl chloride, reducing the yield.

-

Base (DIPEA): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base, which minimizes side reactions.

-

Controlled Temperature: The reaction is exothermic; cooling prevents potential side reactions and decomposition of the product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure and data from analogous compounds. Several suppliers indicate the availability of characterization data such as ¹H NMR, FT-IR, and Mass Spectrometry upon request.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the pentyl chain and the methyl group of the methanesulfonyl moiety. The coupling of protons with the adjacent fluorine atoms will result in complex splitting patterns for the methylene groups closest to the fluorinated end.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-SO₂ | ~3.0 | Singlet |

| -O-CH₂- | ~4.3 | Triplet |

| -CH₂- (adjacent to O-CH₂) | ~1.9 | Multiplet |

| -CH₂-CF₂- | ~2.2 | Multiplet (triplet of triplets) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each of the six carbon atoms in the molecule. The carbons in the fluorinated portion of the pentyl chain will exhibit splitting due to carbon-fluorine coupling.

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃-SO₂ | ~37 |

| -O-C H₂- | ~68 |

| -C H₂- (adjacent to O-CH₂) | ~27 |

| -C H₂-CF₂- | ~30 (triplet) |

| -C F₂- | ~118 (triplet) |

| -C F₂-CF₃ | ~110 (quartet of triplets) |

FT-IR Spectroscopy

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group and the carbon-fluorine bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S=O stretch (asymmetric) | ~1350 | Strong |

| S=O stretch (symmetric) | ~1175 | Strong |

| C-F stretch | ~1100-1200 | Strong |

| C-H stretch (alkane) | ~2850-3000 | Medium |

| C-O stretch | ~1000 | Medium |

Mass Spectrometry

Electron impact or electrospray ionization mass spectrometry would likely show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z 256. Fragmentation patterns would be expected to involve the loss of the methanesulfonyl group and cleavage of the pentyl chain.

Reactivity and Applications in Drug Development

The primary utility of Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester in drug development stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. This property is harnessed in the synthesis of Fulvestrant, where the mesylate is displaced by a nucleophile to form a new carbon-sulfur bond.

Role as a Leaving Group

Caption: Nucleophilic displacement of the mesylate group.

The electron-withdrawing nature of the sulfonyl group and the stability of the resulting mesylate anion make it an excellent leaving group in nucleophilic substitution reactions. The presence of the electron-withdrawing pentafluoropentyl group may further enhance the electrophilicity of the carbon atom attached to the oxygen, potentially increasing the rate of substitution.

Importance in Fulvestrant Synthesis

In the synthesis of Fulvestrant, this intermediate allows for the efficient introduction of the 4,4,5,5,5-pentafluoropentylthio side chain onto the steroid core. The high reactivity and good leaving group ability of the mesylate ensure a high-yielding and clean reaction, which is crucial in multi-step pharmaceutical manufacturing processes.[9][10]

Conclusion

Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester is a molecule with a well-defined structure tailored for its specific role in pharmaceutical synthesis. Its key features, including the highly fluorinated alkyl chain and the reactive methanesulfonate ester group, make it an indispensable intermediate in the production of Fulvestrant. A thorough understanding of its molecular structure, synthesis, and reactivity is paramount for researchers and professionals in the field of drug development and organic synthesis.

References

- Anax Laboratories. (n.d.). 252947-01-6 | Fulvestrant Intermediate 01.

-

ChemicalBook. (n.d.). 4,4,5,5,5-Pentafluoro-1-pentanol | 148043-73-6. Retrieved from ChemicalBook website.[10]

-

ChemicalBook. (n.d.). METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER | 252947-01-6. Retrieved from ChemicalBook website.[6]

-

Clearsynth. (n.d.). 4,4,5,5,5-pentafluoropentyl methanesulfonate | CAS No. 252947-01-6. Retrieved from Clearsynth website.[5]